8-Fluoro-3-iodo-2-phenyl-chromen-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H8FIO2 |
|---|---|
Molecular Weight |
366.12 g/mol |
IUPAC Name |
8-fluoro-3-iodo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8FIO2/c16-11-8-4-7-10-13(18)12(17)14(19-15(10)11)9-5-2-1-3-6-9/h1-8H |
InChI Key |
FGOHWENZZVPKEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)F)I |
Origin of Product |
United States |
Synthesis of Halogenated 2 Phenyl Chromen 4 Ones
The synthesis of 2-phenyl-chromen-4-ones, also known as flavones, can be achieved through several established methods. A common route involves the cyclization of 2'-hydroxychalcones. For the synthesis of halogenated derivatives, the corresponding halogenated starting materials are typically used.
For instance, the synthesis of 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one and its 3-chloro derivative has been reported. orientjchem.org This involves the initial reaction of a substituted 2-hydroxyacetophenone (B1195853) with a fluorinated benzaldehyde (B42025) to form a chalcone (B49325). This chalcone is then cyclized using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO) to yield the chromone (B188151). orientjchem.org Further halogenation at the 3-position can be achieved by treating the chromone with a reagent such as copper(II) chloride in DMSO. orientjchem.org
The synthesis of 3-iodo-2-phenyl-chromen-4-ones has been accomplished through the heterocyclization of β-ketoenamines. researchgate.net This method provides a route to introduce the iodine atom at the 3-position of the chromone ring.
Based on these established synthetic routes, a plausible synthesis for 8-Fluoro-3-iodo-2-phenyl-chromen-4-one would likely involve the reaction of an 8-fluoro-2-hydroxyacetophenone with benzaldehyde to form the corresponding chalcone, followed by a cyclization and iodination step.
Chemical Reactivity and Derivatization Pathways of 8 Fluoro 3 Iodo 2 Phenyl Chromen 4 One
Reactivity of the C-3 Iodine Moiety
The carbon-iodine bond at the C-3 position of the chromen-4-one ring is the most labile site for derivatization, primarily due to the excellent leaving group ability of iodine. This facilitates a range of reactions, most notably transition metal-catalyzed cross-coupling and nucleophilic substitutions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, other metal-catalyzed couplings)
The 3-iodoflavone scaffold is a versatile substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the C-3 position.
The Sonogashira coupling is a prominent reaction for forming carbon-carbon bonds between sp²-hybridized carbons (like the C-3 of the flavone) and sp-hybridized carbons of terminal alkynes. youtube.combyjus.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. byjus.comkhanacademy.org The general mechanism involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the 3-alkynylflavone product. nih.gov Phenyl palladium(II) iodide complexes have been isolated after Sonogashira coupling reactions, providing insight into the catalytic cycle. nih.gov
Table 1: Examples of Sonogashira Coupling Reactions with 3-Iodochromone Derivatives
| Alkyne Partner | Catalyst System | Product | Reference |
|---|---|---|---|
| Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst, amine base | 3-Alkynyl-chromen-4-ones | byjus.com |
| Phenylacetylene | Dipyridylpalladium complex, N-butylamine | 3-(Phenylethynyl)-chromen-4-one | byjus.com |
Beyond the Sonogashira reaction, other transition metal-catalyzed cross-couplings are also applicable. The Negishi coupling , for instance, utilizes organozinc reagents to form carbon-carbon bonds. Nickel-catalyzed Negishi cross-coupling of 3-iodochromones with arylzinc bromides has been successfully employed for the synthesis of isoflavones at room temperature. wikipedia.org
Nucleophilic Substitution Reactions
The C-3 iodine can also be displaced by various nucleophiles. While nucleophilic aromatic substitution (SNAr) on a simple aryl iodide is generally difficult, the electron-withdrawing nature of the chromen-4-one core can facilitate such reactions at the C-3 position. masterorganicchemistry.comresearchgate.net The mechanism of nucleophilic vinylic substitution can vary depending on the specific substrate and reaction conditions, potentially proceeding through addition-elimination or elimination-addition pathways. libretexts.org
The reaction involves the attack of a nucleophile on the electron-deficient carbon atom bonded to the iodine. libretexts.org The stability of the intermediate carbanion, often referred to as a Meisenheimer complex in aromatic systems, is crucial for the reaction to proceed. nih.gov A variety of nucleophiles, including amines and phenols, can be used to generate C-3 functionalized flavones. For example, palladium-catalyzed aminocarbonylation and aryloxycarbonylation reactions of 3-iodoflavone provide access to flavone-3-carboxamides and flavone-3-carboxylates, respectively. mdpi.com
Reactivity of the C-8 Fluorine Moiety (e.g., Defluorination, specific activations)
The carbon-fluorine bond is the strongest single bond in organic chemistry, making the C-8 fluorine atom on the chromen-4-one ring generally unreactive. wikipedia.org However, under specific conditions, this bond can be cleaved. Nucleophilic aromatic substitution (SNAr) of aryl fluorides is possible if the aromatic ring is sufficiently activated by electron-withdrawing groups positioned ortho or para to the fluorine atom. youtube.comresearchgate.netlibretexts.org In the case of 8-fluoro-3-iodo-2-phenyl-chromen-4-one, the carbonyl group at C-4 acts as an electron-withdrawing group, which could potentially activate the C-8 position for nucleophilic attack, although to a lesser extent than groups directly ortho or para. libretexts.org
Specific examples of defluorination or substitution at the C-8 position of fluorinated flavones are not widely reported in the literature, suggesting that harsh reaction conditions or highly specialized reagents would be necessary. Photochemical conditions have been known to labilize the C-F bond in some fluoroquinolones, but this is not a general method for defluorination. orientjchem.org Enzymatic defluorination has also been observed for certain fluorinated compounds, but this is highly substrate-specific. ijrpc.com
Transformations of the Phenyl Substituent at C-2
The 2-phenyl group of the flavone (B191248) skeleton is an aromatic ring and, as such, can undergo electrophilic aromatic substitution reactions. khanacademy.orgacs.org These reactions involve the replacement of a hydrogen atom on the phenyl ring with an electrophile. nih.govresearchgate.net The feasibility and regioselectivity of such substitutions would be influenced by the existing substituents on the phenyl ring and the reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. acs.org
However, the literature primarily focuses on the synthesis of flavones with pre-functionalized 2-phenyl rings rather than the post-synthetic modification of the phenyl group. ijrpc.comnih.gov This suggests that controlling the regioselectivity of electrophilic attack on the 2-phenyl ring in the presence of the already substituted chromen-4-one core could be challenging.
Modifications and Functionalizations of the Chromen-4-one Core
The chromen-4-one core itself offers several sites for chemical modification, allowing for a range of structural diversification. organic-chemistry.org
One common transformation is the reduction of the C-4 carbonyl group. For instance, treatment with sodium borohydride (B1222165) can reduce the ketone to a secondary alcohol, yielding a chroman-4-ol. This hydroxyl group can be further subjected to dehydroxylation or dehydration to introduce additional functionality.
The heterocyclic ring of the chromen-4-one can also undergo ring-opening reactions under basic conditions. This can lead to the formation of chalcone-like intermediates which can then be recyclized to form different heterocyclic systems. Furthermore, the chromone (B188151) scaffold can be utilized in multicomponent reactions to build more complex fused heterocyclic structures. For example, a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines has been developed for the one-pot synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones.
Table 2: Selected Reactions for the Modification of the Chromen-4-one Core
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Carbonyl Reduction | NaBH4 | Chroman-4-ol | |
| Dehydroxylation | Triethylsilane, BF3·Et2O | Chroman | |
| Dehydration | p-Toluenesulfonic acid, MgSO4 | 2H-Chromene | |
| Ring Opening | Base | Chalcone (B49325) derivative | |
| Multicomponent Reaction | Isocyanides, Anilines | Chromeno[4,3-b]pyrrol-4(1H)-one |
Mechanistic Investigations of Chemical Transformations
The mechanisms of the key reactions involving this compound are rooted in fundamental principles of organic chemistry.
The transition metal-catalyzed cross-coupling reactions at the C-3 position generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In the Sonogashira coupling, the oxidative addition of the C-I bond to the Pd(0) catalyst is a critical step. nih.gov The subsequent steps involving the copper acetylide and reductive elimination regenerate the active palladium catalyst. byjus.com
Nucleophilic substitution reactions at the C-3 position likely follow an addition-elimination mechanism, characteristic of nucleophilic aromatic and vinylic substitutions. libretexts.org The electron-withdrawing chromen-4-one core stabilizes the negative charge in the intermediate, facilitating the departure of the iodide leaving group. nih.gov
Mechanistic studies involving hypervalent iodine reagents, which are related to the iodo-substituent, often point to the involvement of radical species. While not directly applicable to all reactions of 3-iodoflavones, these studies highlight the potential for complex mechanistic pathways. For example, vinyl radicals can be generated from 3-iodoflavones under photochemical conditions, leading to tandem cyclization reactions. mdpi.com
In Vitro Biological Activity Profiling and Mechanistic Understanding of 8 Fluoro 3 Iodo 2 Phenyl Chromen 4 One and Analogues
Antimicrobial Spectrum and Action Mechanisms
Antiviral Potential and Inhibition of Viral Replication Pathways
Flavonoids and their synthetic analogues, including chromone (B188151) derivatives, are a well-established class of natural products with broad-spectrum antiviral activity. Their mechanisms of action are diverse, targeting multiple stages of the viral life cycle, such as preventing viral entry into host cells, inhibiting crucial viral enzymes like proteases and polymerases, and interfering with viral protein translation and replication. The antiviral potential of the 2-phenyl-chromen-4-one scaffold has been demonstrated against a variety of RNA and DNA viruses.
While specific antiviral assays for 8-Fluoro-3-iodo-2-phenyl-chromen-4-one have not been reported, research on analogous structures highlights promising lines of inquiry. The halogenation of flavonoids has been shown to positively influence antiviral activity; for example, bromination of quercetin (B1663063) enhanced its antiviral properties, and fluorinated flavones have shown efficacy against human rhinoviruses.
Inhibition of Hepatitis B Virus (HBV) Replication: A significant challenge in treating chronic hepatitis B is the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected liver cells. This cccDNA acts as a stable template for the transcription of viral RNAs, making it essential for viral replication and persistence. A complete cure for chronic hepatitis B likely requires the elimination or permanent silencing of this cccDNA. Notably, a series of novel substituted chromen-4-one derivatives have been developed and identified as inhibitors of HBV cccDNA. This indicates that the chromone scaffold is a viable pharmacophore for developing agents that target this critical step in the HBV life cycle, representing a direct mechanism of inhibiting viral replication pathways.
Inhibition of Chikungunya Virus (CHIKV) Protease: Chikungunya is a mosquito-borne alphavirus that can cause debilitating joint pain. The viral replication cycle depends on the processing of a large polyprotein by a viral protease, nsP2. This makes the nsP2 protease a prime target for antiviral drug development. Studies on a series of 2-aryl-4H-chromen-4-one derivatives have identified compounds with potent inhibitory activity against Chikungunya virus replication in cell culture. Molecular docking studies suggest that these chromone compounds may act by binding to the active site of the nsP2 protease, thereby blocking its function and halting the viral replication cascade.
The established antiviral activity of the chromone scaffold against critical targets like viral proteases and the persistent cccDNA template, combined with the potential enhancement of activity through halogenation, positions this compound as a compound of significant interest for future antiviral research.
Antiproliferative Activity in Cellular Models
Cell Line Specific Cytotoxicity Studies
The chromone scaffold and its derivatives are recognized for their significant antiproliferative effects across a wide array of human cancer cell lines. nih.gov The incorporation of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability, which can lead to improved cytotoxic activity. researchgate.net
Research into fluorinated and substituted chromenes has identified compounds with robust antiproliferative activities, with 50% inhibitory concentrations (IC₅₀) often in the low nanomolar to micromolar range. nih.govhacettepe.edu.tr For example, certain 4-arylchromene derivatives have demonstrated potent effects against various cancer cell lines. nih.gov Similarly, studies on other flavonoid analogues, such as prenylated chalcones and aurones, have revealed potent to moderate anticancer activity against numerous human cancer cell lines, including those resistant to conventional drugs. mdpi.com The selectivity of these compounds is a key area of investigation, with some flavonoids showing significantly higher cytotoxicity against cancer cells compared to normal, non-cancerous cell lines. mdpi.comnih.gov
| Compound/Analogue Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Fluorinated Isatin-Hydrazone (Compound 8) | A549 | Lung | 42.43 | nih.gov |
| Fluorinated Isatin-Hydrazone (Compound 8) | HepG2 | Liver | 48.43 | nih.gov |
| Phosphorous Substituted Quinoline (Compound 20) | A549 | Lung | 0.03 | nih.gov |
| Piperidone (Compound P3) | HL-60 | Leukemia | ~2.26 | nih.gov |
| Piperidone (Compound P5) | CCRF-CEM | Leukemia | ~1.52 | nih.gov |
| Xanthohumol (Prenylated Chalcone) | MCF-7 | Breast | 4.5-9.8 | mdpi.com |
| Xanthohumol (Prenylated Chalcone) | PC-3 | Prostate | 4.5-9.8 | mdpi.com |
Mechanisms of Action in Cancer Cells
The anticancer effects of this compound analogues are attributed to several distinct mechanisms of action at the cellular level. A primary mechanism observed for this class of compounds is the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cell cytoskeleton, playing a critical role in cell division (mitosis). Interference with their dynamic assembly and disassembly leads to mitotic arrest, typically at the G2/M phase of the cell cycle, which ultimately triggers programmed cell death (apoptosis). nih.govnih.gov Certain chromene derivatives have been identified as potent microtubule-disrupting agents. nih.gov
In addition to microtubule inhibition, these compounds can modulate key cellular signaling pathways involved in cancer progression. For instance, some flavones act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. mdpi.com Flavopiridol, a semisynthetic flavone (B191248), is a known inhibitor of multiple CDKs. mdpi.com Furthermore, some chromene derivatives have been found to be potent inhibitors of the transcription factor MYB, a proto-oncogene involved in the development of various malignancies. nih.gov The induction of apoptosis is a common endpoint for these mechanistic pathways. Studies on related heterocyclic compounds have shown the activation of the intrinsic pathway of apoptosis, characterized by the depolarization of mitochondria and the generation of reactive oxygen species (ROS). nih.gov
Receptor Binding and Ligand-Target Interactions
The biological activity of any compound is contingent upon its interaction with specific molecular targets within the cell, such as receptors, enzymes, or other proteins. For the flavonoid class of molecules, a wide range of protein interactions has been reported. The specific binding of a ligand to its target is governed by its three-dimensional structure and chemical properties, which allow it to fit into a binding pocket and form interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues.
While specific binding data for this compound to β-amyloid are not extensively detailed in the available literature, flavonoids as a class have been investigated for their potential to interact with amyloid proteins. The formation of β-amyloid plaques is a key pathological hallmark of Alzheimer's disease, and molecules that can bind to these plaques or inhibit their formation are of significant therapeutic interest. nih.gov The planar structure of the flavonoid backbone is thought to facilitate intercalation between the β-sheets of amyloid fibrils.
More broadly, the ability of flavonoid-like structures to act as ligands for various G protein-coupled receptors (GPCRs) and other receptor types is an active area of research. nih.gov The interaction is not always limited to the primary (orthosteric) binding site; some complex molecules can exhibit bivalent binding, docking to both the orthosteric site and a secondary or allosteric pocket, which can enhance affinity and selectivity for the target receptor. nih.gov
Investigation of Other Pharmacological Activities
Beyond their antifungal and antiproliferative effects, the 2-phenyl-chromen-4-one scaffold is associated with a spectrum of other important pharmacological activities, notably antioxidant and anti-inflammatory properties. nih.gov
Antioxidant Activity Flavonoids are renowned for their antioxidant capabilities, which are closely linked to their ability to scavenge free radicals and chelate transition metals. nih.gov The antioxidant potential is highly dependent on the molecular structure, particularly the number and arrangement of hydroxyl groups and the presence of other substituents. nih.govnih.gov The presence of halogen substituents on the flavonoid framework can induce better antioxidant properties. nih.gov The antioxidant activity of these compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com In these assays, the ability of the compound to donate a hydrogen atom or an electron to the stable radical results in a measurable color change. univ.kiev.ua
| Compound/Analogue | Assay | Result (IC₅₀ or % Inhibition) | Reference |
|---|---|---|---|
| Propolin C (Prenylflavanone) | DPPH | IC₅₀: 5.2 µM | mdpi.com |
| Propolin D (Prenylflavanone) | DPPH | IC₅₀: 10.9 µM | mdpi.com |
| Eriodictyol | DPPH | IC₅₀: 4.7 µM | mdpi.com |
| Iodine flavanone (B1672756) with morpholine (B109124) carbodithioate | DPPH | Identified as most active in its class | nih.gov |
| Taxifolin | Deoxyribose degradation | Strongest antioxidant among tested flavans | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 8 Fluoro 3 Iodo 2 Phenyl Chromen 4 One Derivatives
Elucidation of the Role of Halogenation (Fluoro and Iodo) on Bioactivity
The presence and position of halogen substituents on the 2-phenyl-chromen-4-one framework are significant determinants of biological activity. The introduction of fluorine at the C-8 position and iodine at the C-3 position in 8-Fluoro-3-iodo-2-phenyl-chromen-4-one is a key structural feature.
Halogenation can influence a molecule's pharmacokinetic and pharmacodynamic properties through various mechanisms, including alterations in lipophilicity, metabolic stability, and binding interactions with target proteins. For instance, in a study on chroman-4-one derivatives as sirtuin 2 (SIRT2) inhibitors, it was observed that dihalogenated compounds (chloro and bromo) at positions C-6 and C-8 exhibited potent inhibitory activity. acs.org This suggests that electron-withdrawing groups on the benzoyl moiety of the chromen-4-one ring can enhance bioactivity. acs.org However, the study also noted that difluorinated derivatives were less active than other dihalogenated counterparts, indicating that electrostatic properties are not the sole determinants of inhibitory strength. acs.org
In another study focusing on anti-Trypanosoma brucei agents, the introduction of halogens (fluorine, chlorine, or bromine) at the C-6 position of a chromen-4-one derivative did not lead to a significant inhibition of parasite growth. nih.gov This highlights the critical importance of the substituent's position on the chromen-4-one ring in defining its biological effect.
The iodine atom at the C-3 position introduces both steric bulk and a potential halogen bond donor. The influence of substituents at this position has been shown to be crucial for the activity and selectivity of 2-phenyl-4H-chromen-4-one derivatives as cyclooxygenase-2 (COX-2) inhibitors. researchgate.net The size and nature of the substituent at C-3 can significantly affect both the inhibitory potency and selectivity. researchgate.net
The following table summarizes the effects of halogenation on the bioactivity of related chromone (B188151) derivatives.
| Compound Class | Halogen Position | Observed Effect on Bioactivity |
| Dihalogenated 2-pentylchroman-4-ones | C-6 and C-8 | Electron-withdrawing groups generally enhance activity, but electrostatics are not the sole factor. acs.org |
| Halogenated chromen-4-one derivatives | C-6 | Did not significantly inhibit T. brucei cell growth. nih.gov |
| 2-phenyl-4H-chromen-4-one derivatives | C-3 | The size and nature of the substituent can affect both COX-2 inhibitory activity and selectivity. researchgate.net |
Influence of the Phenyl Substituent at C-2 on Biological Response
The phenyl group at the C-2 position of the chromen-4-one scaffold is a key feature for interaction with biological targets, and its substitution pattern can dramatically alter the biological response.
Research on SIRT2 inhibitors has shown that there is a space limitation for substituents at the C-2 position. acs.org The replacement of the phenyl group with bulkier moieties, such as indole (B1671886) groups, resulted in a decrease in activity. acs.org This suggests that for certain biological targets, a more compact substituent at C-2 is preferred.
Conversely, in the context of antioxidant and antimicrobial activities, substitutions on the 2-phenyl ring of chromen-4-ones were found to increase the biological activity. researchgate.net For instance, certain substitution patterns on the phenyl ring led to compounds with considerable antimicrobial activity. researchgate.net
Furthermore, in the development of selective COX-2 inhibitors, a 2-phenyl-4H-chromen-4-one derivative with a methylsulfonyl group at the para-position of the C-2 phenyl ring was identified as a potent and selective inhibitor. researchgate.net Molecular modeling studies revealed that this substituent was well-oriented within the secondary pocket of the COX-2 active site. researchgate.net
These findings indicate that the influence of the C-2 phenyl substituent is highly dependent on the specific biological target. The steric, electronic, and hydrophobic properties of the substituents on this phenyl ring are critical for optimizing the biological response.
| Compound Series | C-2 Phenyl Ring Substitution | Impact on Biological Activity |
| Sirtuin 2 Inhibitors | Sterically demanding indole groups | Decreased inhibitory activity. acs.org |
| Antioxidant/Antimicrobial Agents | Various substitutions | Increased antioxidant and antimicrobial activity. researchgate.net |
| COX-2 Inhibitors | para-methylsulfonyl group | Potent and selective inhibition. researchgate.net |
Impact of Chromen-4-one Ring Modifications on Activity Profiles
The chromen-4-one ring system is a privileged scaffold in medicinal chemistry, and modifications to this core structure can have a profound impact on the resulting compound's activity profile. researchgate.netnih.govacs.org
One of the most critical elements of the chromen-4-one ring is the carbonyl group at the C-4 position. Studies on SIRT2 inhibitors have demonstrated that any modification to this carbonyl group leads to a significant loss of inhibitory activity. acs.org This suggests that the C-4 carbonyl is likely involved in essential interactions with the biological target, such as hydrogen bonding.
The substitution pattern on the benzoyl part of the chromen-4-one ring is also crucial. For example, moving a methoxy (B1213986) group from the C-7 to the C-6 position in a series of anti-Trypanosoma brucei agents resulted in a substantial decrease in activity. nih.gov In contrast, an unsubstituted A-ring (the benzoyl portion) retained some activity, indicating that while substituents are important for potency, the core scaffold itself possesses some inherent activity. nih.gov The absence of substituents on the aromatic system of 2-pentylchroman-4-one, however, led to a complete loss of all inhibitory activity. acs.org
These results underscore the importance of the integrity of the chromen-4-one scaffold, particularly the C-4 carbonyl group, and the precise positioning of substituents on the benzoyl ring for maintaining and optimizing biological activity.
| Modification | Location | Consequence on Bioactivity |
| Carbonyl group modification | C-4 | Significant loss of inhibitory activity. acs.org |
| Methoxy group position change | From C-7 to C-6 | A substantial drop in antiparasitic activity. nih.gov |
| Unsubstituted aromatic system | Benzoyl ring | Loss of all inhibitory activity. acs.org |
Development of Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for understanding the relationship between the chemical structure of a compound and its biological activity. For chromen-4-one derivatives, 3D-QSAR models have been successfully developed to predict their activity and guide the design of new, more potent compounds. nih.govnih.gov
The development of a QSAR model typically involves a series of steps:
Data Set Preparation : A series of compounds with known biological activities is compiled.
Molecular Modeling and Alignment : The 3D structures of the molecules are generated and aligned based on a common scaffold.
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Generation : Statistical methods, such as Genetic Partial Least Squares (G/PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation : The predictive power of the model is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²_pred). nih.gov
For instance, a 3D-QSAR study on chromone derivatives as antioxidants resulted in a statistically significant and highly predictive model. nih.gov The model was able to explain the variance in antioxidant activity based on the steric and electrostatic fields of the molecules. nih.gov Similarly, a 3D-QSAR investigation of chromone derivatives as MAO inhibitors also yielded a robust model with good predictive ability. nih.gov In a study of halogenated conjugated dienones, a 3D-QSAR model was also successfully developed. researchgate.netbenthamdirect.com
The insights gained from such QSAR models, often visualized as contour maps, can guide the structural modifications of this compound to enhance its desired biological activity.
| QSAR Study Subject | Key Findings |
| Chromone derivatives as antioxidants | A predictive model was generated based on steric and electrostatic influences. nih.gov |
| Chromone derivatives as MAO inhibitors | A significant model was developed with high R² and Q² values. nih.gov |
| Halogenated conjugated dienones as MAO-B inhibitors | A 3D-QSAR model was developed using experimental IC50 values. researchgate.netbenthamdirect.com |
Pharmacophore Modeling for Lead Identification
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This approach is particularly useful for identifying novel lead compounds from large chemical databases. mdpi.comresearchgate.net
A pharmacophore model for this compound and its derivatives would likely include the following key features:
Hydrogen Bond Acceptor : The carbonyl oxygen at the C-4 position is a prominent hydrogen bond acceptor.
Aromatic Rings : The phenyl group at C-2 and the benzoyl part of the chromen-4-one core provide hydrophobic and aromatic interactions.
Halogen Atoms : The fluorine at C-8 and iodine at C-3 can be modeled as halogen bond donors or hydrophobic features.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual libraries of compounds. mdpi.comresearchgate.net The compounds that match the pharmacophore model are then selected for further investigation, such as molecular docking and in vitro testing.
For example, a structure-based pharmacophore model was successfully used to screen a flavonoid database and identify potential ROS-1 kinase inhibitors. mdpi.com Another study on flavone (B191248) derivatives as aromatase inhibitors used pharmacophore mapping to identify the crucial features for inhibitory activity, including a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring. technologynetworks.com The development of a pharmacophore model for chromone derivatives as MAO inhibitors has also been reported. nih.gov
This approach allows for the efficient exploration of chemical space to discover new molecules with the potential for desired therapeutic effects, based on the structural blueprint of this compound.
| Pharmacophore Model Application | Target | Key Pharmacophoric Features |
| Flavonoid screening | ROS-1 kinase | Based on inhibitor-receptor interactions. mdpi.com |
| Flavone derivatives | Aromatase | Hydrogen bond acceptor, hydrophobic region, aromatic ring. technologynetworks.com |
| Chromone derivatives | MAO inhibitors | Aromatic, hydrogen bond acceptor, and hydrophobic features. nih.gov |
Computational Chemistry and Molecular Modeling Approaches for 8 Fluoro 3 Iodo 2 Phenyl Chromen 4 One
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of 8-Fluoro-3-iodo-2-phenyl-chromen-4-one. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a detailed description of the electron distribution and energy levels within the molecule. DFT, particularly with functionals like B3LYP, is widely employed for flavonoid-type structures to balance computational cost and accuracy. tandfonline.comchemrevlett.com These calculations begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation.
A key application of quantum chemical calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of halogen substituents (fluorine and iodine) would significantly modulate the energies of these orbitals compared to the parent flavone (B191248) structure. rsc.org DFT calculations can precisely determine these energy levels, allowing for the prediction of the compound's reactivity. Molecules with a narrow energy gap are generally considered "soft," indicating high polarizability and reactivity. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound
| Parameter | Calculated Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -2.0 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.5 | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. nih.gov It is instrumental in identifying the regions that are rich or deficient in electrons. In an MEP map, areas of negative potential (typically colored red) correspond to electron-rich sites, which are prone to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. araproceedings.comniscpr.res.in
For this compound, an MEP map would likely show significant negative potential around the carbonyl oxygen of the chromenone core and the fluorine atom, indicating these are prime sites for interacting with electron-seeking species. nih.gov The hydrogen atoms of the phenyl rings would exhibit positive potential. This detailed charge landscape helps predict non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the molecule's role in biological systems and crystal engineering. araproceedings.com
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the compound's conformational flexibility and stability in various environments, such as in solution or bound to a protein. researchgate.net
For this compound, MD simulations can explore how the phenyl ring rotates relative to the chromenone core and how the molecule flexes and vibrates at a given temperature. nih.gov By simulating the compound in a water box, for example, researchers can assess its stability and preferred conformations in an aqueous environment. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over the simulation time. mdpi.com
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov The flavone scaffold, to which this compound belongs, is known to interact with a wide range of biological targets, including kinases and other enzymes. nih.govbiointerfaceresearch.com
In a docking simulation, the this compound molecule would be placed into the binding site of a target protein. The software then samples numerous possible conformations and orientations of the ligand, scoring each based on its steric and energetic fit. researchgate.net The results provide a binding affinity score (often in kcal/mol) and a predicted binding pose, revealing key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the ligand-protein complex. nih.gov
Table 2: Illustrative Molecular Docking Results Against a Hypothetical Protein Kinase
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -9.2 | LYS76, GLU91, LEU132 |
| Parent Flavone | -7.5 | LYS76, LEU132 |
Binding Free Energy Calculations and Computational Ligand Design
Following molecular docking, more rigorous methods like binding free energy calculations can be used to refine the prediction of binding affinity. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly applied to snapshots from an MD simulation of the ligand-protein complex. mdpi.com These methods provide a more accurate estimation of the binding free energy by accounting for solvent effects and conformational changes.
The insights gained from docking and binding free energy calculations are invaluable for computational ligand design. By understanding how this compound interacts with a target, researchers can propose modifications to its structure to enhance binding affinity or specificity. For instance, if a particular region of the molecule could form an additional hydrogen bond with a slight modification, this hypothesis can be tested computationally before undertaking chemical synthesis.
Computational Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties of a molecule, which serves as a powerful tool for structure verification and analysis. Using DFT, it is possible to calculate the nuclear magnetic shielding tensors, which can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). semanticscholar.orgnih.gov These predicted spectra can be compared with experimental data to confirm the chemical structure of a synthesized compound. researchgate.netresearchgate.net
Similarly, the vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. Electronic excitation energies can also be computed to predict the absorption wavelengths in a UV-Vis spectrum. For a novel or complex structure like this compound, comparing computationally predicted spectra with experimental results provides a high degree of confidence in the structural assignment. semanticscholar.org
Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Flavone Analog
| Data Type | Predicted Value | Experimental Value |
| ¹³C NMR (Carbonyl C4) | 175.8 ppm | 176.2 ppm |
| ¹H NMR (H5) | 7.95 ppm | 8.01 ppm |
| IR Frequency (C=O stretch) | 1645 cm⁻¹ | 1640 cm⁻¹ |
Cheminformatics and Virtual Screening Applications
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the cheminformatics and virtual screening applications of this compound. While the broader class of flavonoids and chromen-4-one derivatives are subjects of extensive computational studies, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening campaigns for various biological targets, this particular halogenated derivative has not been a specific subject of published research in these areas.
Consequently, there are no available research findings, detailed computational data, or established protocols for the virtual screening of this compound. The development of cheminformatics models requires extensive datasets of structurally related compounds with measured biological activities, which are not present in the public domain for this specific molecule. Similarly, virtual screening applications, which involve docking the compound into the active sites of biological targets, have not been reported.
Due to the lack of specific studies, the creation of data tables detailing research findings, such as binding affinities, molecular descriptors, or virtual screening hit rates, is not possible at this time. Future computational research may explore the physicochemical properties and potential biological activities of this compound, which would then enable its inclusion in cheminformatics and virtual screening studies. A positional isomer, 6-Fluoro-3-iodo-2-phenyl-chromen-4-one, is noted in chemical catalogs, but research data pertinent to computational applications is also unavailable for this related compound chemicalbook.com.
Emerging Research Avenues and Prospects for 8 Fluoro 3 Iodo 2 Phenyl Chromen 4 One
Exploration of Novel Synthetic Methodologies
The synthesis of halogenated flavonoids, including 8-Fluoro-3-iodo-2-phenyl-chromen-4-one, is a critical area for advancement. Current methods for producing similar compounds, such as 3-iodoflavones, often involve iodine-mediated reactions starting from 2'-hydroxychalcones or flavones. mdpi.comtandfonline.com One-pot procedures utilizing molecular iodine have demonstrated regioselective synthesis of 3-iodoflavones in high yields. tandfonline.com For the fluorine moiety, synthesis typically begins with fluorinated precursors, such as fluorinated aromatic aldehydes or ketones, which then undergo condensation and cyclization reactions. mdpi.com
Future research will likely focus on developing more efficient and versatile synthetic routes. This could involve the exploration of novel catalysts and reagents to improve yields and stereoselectivity. For instance, advancements in late-stage functionalization, a technique that introduces modifications at a late step in the synthesis, could provide a powerful tool for creating a diverse library of derivatives from a common flavonoid core. rsc.org Furthermore, enzymatic and biosynthetic approaches are gaining traction. The use of promiscuous halogenases, enzymes that can introduce halogen atoms into various molecules, could offer a greener and more specific method for synthesizing complex halogenated flavonoids. nih.govnih.gov
Table 1: Comparison of Synthetic Methodologies for Halogenated Flavonoids
| Methodology | Description | Advantages | Potential for this compound |
|---|---|---|---|
| Traditional Chemical Synthesis | Multi-step synthesis starting from halogenated precursors. | Well-established, allows for large-scale production. | Feasible, but may require optimization for this specific di-halogenated compound. |
| Iodine-Mediated Synthesis | Direct iodination of a flavone (B191248) or chalcone (B49325) precursor using molecular iodine. tandfonline.com | High regioselectivity, often a one-pot reaction. tandfonline.com | Highly relevant for the introduction of the 3-iodo group. |
| Late-Stage Functionalization | Introduction of halogen atoms in the final stages of synthesis. rsc.org | Allows for rapid diversification of complex molecules. | Promising for creating a library of derivatives with varied halogenation patterns. |
| Enzymatic/Biosynthesis | Use of halogenase enzymes to introduce halogen atoms. nih.gov | High regio- and stereospecificity, environmentally friendly. nih.gov | A novel and potentially highly efficient route if a suitable enzyme can be identified or engineered. |
Identification of Undiscovered Biological Targets and Pathways
Halogenated flavonoids are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. mdpi.comnih.gov The introduction of halogen atoms can significantly alter the electronic and lipophilic properties of the parent flavonoid, often leading to enhanced bioactivity. nih.gov For instance, fluorinated flavonoids have shown improved potency as antioxidants and have been investigated as potential neuroprotective agents. olemiss.eduresearchgate.net
A key area of future research for this compound will be the systematic screening against a broad range of biological targets to uncover novel therapeutic applications. Techniques such as high-throughput screening and proteomics can be employed to identify its interactions with various proteins and cellular pathways. Given the known activities of similar compounds, potential targets could include protein kinases, transcription factors, and enzymes involved in inflammatory and oxidative stress pathways. nih.gov For example, some halogenated flavones have been shown to inhibit VEGFR2 phosphorylation, suggesting a role in angiogenesis. mdpi.comnih.gov
Rational Design of Advanced Derivatives with Tuned Bioactivity
The structure-activity relationship (SAR) of flavonoids is a well-studied area, and the principles learned can be applied to the rational design of this compound derivatives with optimized biological activity. mdpi.comnih.govresearchgate.net The position and nature of substituents on the flavonoid scaffold are crucial for their biological effects. The introduction of fluorine, for example, can enhance metabolic stability and membrane permeability. mdpi.com
Computational modeling and in silico screening will play a pivotal role in designing new derivatives. By understanding the binding interactions of the parent compound with its biological targets, researchers can strategically modify its structure to improve affinity and selectivity. This could involve altering the position of the fluorine and iodine atoms, as well as introducing other functional groups to the phenyl and chromen-4-one rings. The goal is to create a portfolio of compounds with a range of bioactivities, from highly potent and specific inhibitors of a single target to multi-target agents for complex diseases.
Application in Chemical Biology Tools and Probes
The unique properties of this compound make it an attractive candidate for the development of chemical biology tools and probes. nih.gov The fluorine atom can be utilized for ¹⁹F NMR studies to investigate its binding to target proteins and to probe the cellular environment. The iodine atom, on the other hand, can serve as a handle for further chemical modifications, such as the attachment of fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels.
These probes could be invaluable for a variety of applications, including:
Target Identification and Validation: Photoaffinity probes can be used to covalently label the binding partners of the compound in a cellular context, allowing for their identification by mass spectrometry.
Imaging: Fluorescently labeled derivatives could be used to visualize the subcellular localization of the compound and its targets in living cells.
Mechanism of Action Studies: Probes can help to elucidate the detailed molecular mechanisms by which the compound exerts its biological effects.
Interdisciplinary Research Collaborations
The full potential of this compound can only be realized through synergistic collaborations between researchers from diverse fields. The complexity of modern drug discovery and chemical biology necessitates a multidisciplinary approach. acs.org
Key collaborations would include:
Synthetic Chemists and Medicinal Chemists: To develop novel synthetic routes and design and synthesize new derivatives with improved properties.
Biologists and Pharmacologists: To screen the compounds for biological activity, identify their targets, and elucidate their mechanisms of action.
Computational Chemists and Structural Biologists: To perform in silico modeling and determine the three-dimensional structures of the compound in complex with its targets.
Chemical Biologists: To develop and apply chemical probes to study the compound's function in a biological context.
By fostering these interdisciplinary partnerships, the scientific community can accelerate the translation of fundamental research on this compound into tangible applications with the potential to impact human health.
Q & A
Basic: What are the standard synthetic routes for preparing 8-Fluoro-3-iodo-2-phenyl-chromen-4-one, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves halogenation and cyclization steps. A common approach is the condensation of substituted phenols with fluorinated/iodinated precursors under basic conditions. For example, in related chromenone derivatives, propargyl bromide and K₂CO₃ in DMF are used to functionalize the core structure, with reaction time and temperature (e.g., 60–80°C) critical for yield optimization . Advanced methods include domino reactions like Friedel-Crafts/Allan-Robinson sequences, which enable regioselective substitution. For iodine incorporation, electrophilic iodination using I₂ or N-iodosuccinimide (NIS) under controlled pH (neutral to mildly acidic) is recommended to avoid over-halogenation .
Basic: How can single-crystal X-ray diffraction confirm the molecular structure of this compound?
Single-crystal X-ray analysis involves:
Crystal Growth : Slow evaporation of a saturated solution in ethanol/DCM at 223 K yields suitable crystals .
Data Collection : Using MoKα radiation (λ = 0.71073 Å) and a diffractometer to measure parameters like unit cell dimensions (e.g., monoclinic P21/c, β = 106.06°) .
Refinement : SHELXL software refines the structure against F² data, with R-factor thresholds < 0.05 for high confidence . Key metrics include bond lengths (e.g., C–F: ~1.35 Å, C–I: ~2.09 Å) and angles to validate stereochemistry .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) for halogenated chromenones?
For NMR :
- Fluorine Coupling : Use ¹⁹F NMR to distinguish between ortho/meta/para fluorine environments. Decoupling techniques or 2D experiments (HSQC, HMBC) resolve overlapping signals in ¹H/¹³C spectra .
- Iodine Effects : Heavy atom-induced shifts require high-resolution instruments (≥500 MHz) and referencing to internal standards (e.g., TMS).
For IR : Assign C=O stretches (~1650–1700 cm⁻¹) and halogen-related vibrations (C–F: 1100–1250 cm⁻¹; C–I: 500–600 cm⁻¹) using DFT-simulated spectra for validation .
Advanced: What strategies analyze substituent effects on the electronic properties and reactivity of this compound?
Hammett Analysis : Correlate substituent σ values (fluoro: σₚ = +0.06; iodo: σₚ = +0.18) with reaction rates to predict electrophilic/nucleophilic sites .
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO). This predicts sites for functionalization (e.g., iodination at electron-rich positions) .
Experimental Validation : Compare calculated reactivity with experimental outcomes, such as regioselective difluoromethylation under mild conditions (e.g., using Selectfluor) .
Basic: What analytical techniques are essential for confirming the purity and structural integrity of this compound?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98%) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 411.0964 for a chlorinated analog) .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (tolerance ±0.3%) .
- Melting Point : Sharp melting range (<2°C variation) indicates purity .
Advanced: How can computational methods integrate with experimental data to predict halogenated chromenone reactivity?
Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). For antimicrobial studies, dock into bacterial DNA gyrase active sites and validate with MIC assays .
MD Simulations : Simulate solvent effects (e.g., DMSO/water) with AMBER to assess stability and aggregation tendencies.
SAR Models : Combine QSAR (quantitative structure-activity relationship) with experimental IC₅₀ data to optimize substituent patterns for enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
